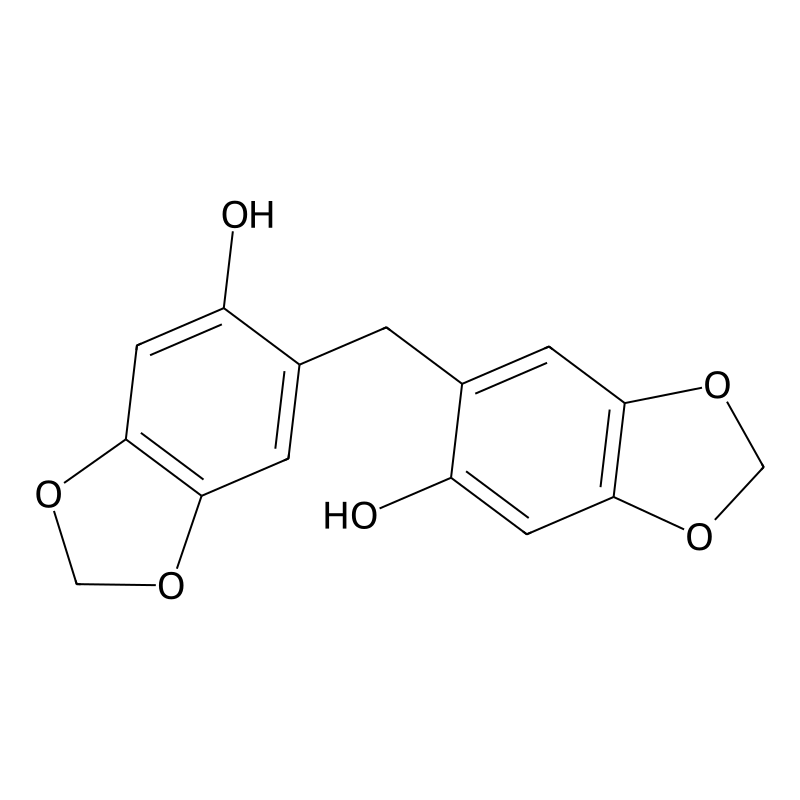

6,6'-Methylenebis-1,3-benzodioxol-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6,6'-Methylenebis-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles, characterized by its unique molecular structure which includes two benzodioxole moieties linked by a methylene bridge. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of hydroxyl groups in its structure enhances its reactivity and solubility in polar solvents, making it a subject of interest in medicinal chemistry.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

- Esterification: Reaction with carboxylic acids can yield esters, which may enhance the compound's lipophilicity.

- Alkylation: The compound can undergo alkylation reactions, particularly at the hydroxyl positions, to form more complex derivatives.

These reactions are critical for modifying the compound's properties for specific applications.

Research indicates that 6,6'-Methylenebis-1,3-benzodioxol-5-ol exhibits significant biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which is beneficial for preventing oxidative stress-related diseases.

- Antimicrobial Activity: The compound demonstrates inhibitory effects against various bacterial strains, indicating potential use as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers, contributing to its potential in treating inflammatory conditions.

These biological activities make it a valuable candidate for further pharmacological studies.

Several methods have been reported for synthesizing 6,6'-Methylenebis-1,3-benzodioxol-5-ol:

- Condensation Reactions: The compound can be synthesized through the condensation of catechol derivatives with formaldehyde under acidic conditions.

- Hydroxymethylation: This involves the reaction of 1,3-benzodioxole with formaldehyde in the presence of a catalyst to introduce the methylene bridge.

- Reduction Reactions: Starting from corresponding dioxole derivatives, reduction reactions can yield the desired hydroxylated product.

Each method offers varying yields and purity levels, influencing the choice of synthesis based on application needs.

6,6'-Methylenebis-1,3-benzodioxol-5-ol has several promising applications:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it could be developed into drugs targeting oxidative stress-related diseases.

- Cosmetics: Its ability to act as a natural antioxidant makes it suitable for inclusion in skincare formulations.

- Agriculture: The antimicrobial properties suggest potential use as a natural pesticide or preservative in agricultural products.

These applications highlight its versatility across different industries.

Interaction studies involving 6,6'-Methylenebis-1,3-benzodioxol-5-ol have focused on its effects on biological systems:

- Drug Interactions: Preliminary studies indicate that this compound may enhance the efficacy of certain antibiotics when used in combination therapies.

- Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in drug metabolism and detoxification processes.

Further research is needed to fully understand these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 6,6'-Methylenebis-1,3-benzodioxol-5-ol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,3-Benzodioxole | Contains benzodioxole moiety | Simple structure without additional hydroxyls |

| 2-Hydroxybenzodioxole | Hydroxyl group present | Increased solubility and potential reactivity |

| Methylenedioxyphenyl compounds | Methylene bridge present | Often exhibit psychoactive properties |

| 4-Methoxybenzodioxole | Methoxy group present | Enhanced lipophilicity and altered biological activity |

Uniqueness of 6,6'-Methylenebis-1,3-benzodioxol-5-ol

The uniqueness of 6,6'-Methylenebis-1,3-benzodioxol-5-ol lies in its dual hydroxylated benzodioxole structure combined with a methylene bridge. This configuration not only enhances its biological activity but also differentiates it from other similar compounds that may lack one or more functional groups or structural features. Its specific reactivity patterns and biological effects make it a distinct entity worthy of further exploration in both synthetic and medicinal chemistry contexts.